molecular formula C19H14FN3O2S B3468661 4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide

4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide

Cat. No.: B3468661
M. Wt: 367.4 g/mol
InChI Key: XWQWNWXFNSTJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide is a complex organic compound featuring a unique combination of fluorine, imidazo[1,2-a]pyridine, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide formation: The final step involves the reaction of the imidazo[1,2-a]pyridine derivative with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, especially in the presence of activating groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation conditions.

Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as halogenated, nitrated, or acylated products.

Scientific Research Applications

4-Fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to specific sites on proteins, potentially inhibiting their function or altering their activity. This can lead to various biological effects, including anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

    4-Fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide: Similar structure but with a pyrimidine ring instead of pyridine.

    N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

Uniqueness: The presence of the fluorine atom in 4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to its non-fluorinated analogs.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications

Properties

IUPAC Name

4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c20-15-6-10-17(11-7-15)26(24,25)22-16-8-4-14(5-9-16)18-13-23-12-2-1-3-19(23)21-18/h1-13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQWNWXFNSTJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.